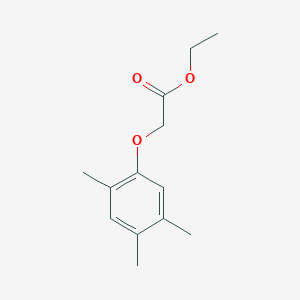
Ethyl (2,4,5-trimethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,4,5-trimethylphenoxy)acetate is a chemical compound with the molecular formula C13H18O3 . It has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .
Molecular Structure Analysis
The molecular structure of Ethyl (2,4,5-trimethylphenoxy)acetate consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the linear formula C13H18O3 .Wissenschaftliche Forschungsanwendungen
Nanotechnology for Water Remediation
Ethyl (2,4,5-trimethylphenoxy)acetate has been investigated for its potential in nanotechnology-based water treatment. Nanomaterials, such as graphene and carbon nanotubes, offer advantages over conventional technologies due to their large surface area, quantum effects, and unique physical properties. Researchers have explored ETMPA’s adsorption capacity for removing pharmaceutically active compounds (PhACs) from water environments. Additionally, nano-sized photocatalysts (e.g., nano-TiO₂, graphitic carbon nitride, MoS₂ nanosheets, and ZnO) show promise in photocatalysis and ozonation processes. Challenges remain, including cost and environmental risks, but ETMPA’s role in nanotechnologies for PhACs’ remediation is a fascinating area of study .
Transparent and Colorless Molecules for Near-Infrared Absorption
Theoretical calculations have led to the synthesis of custom-made molecules designed to be both transparent and colorless while efficiently absorbing near-infrared light. Ethyl (2,4,5-trimethylphenoxy)acetate falls into this category, making it a potential candidate for applications in optical devices, sensors, and imaging systems. Its ability to absorb near-infrared light without affecting transparency or color could revolutionize various fields, including telecommunications and medical diagnostics .
Eigenschaften
IUPAC Name |
ethyl 2-(2,4,5-trimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-10(3)9(2)6-11(12)4/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXHYCQMMRLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,4,5-trimethylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)
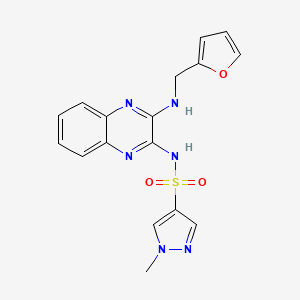
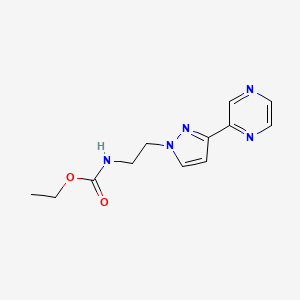
![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)
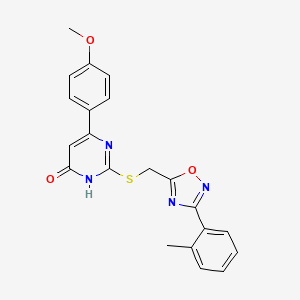
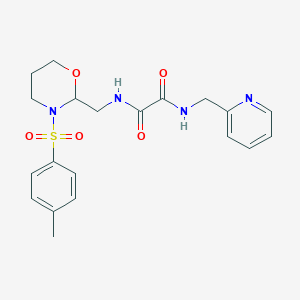

![5-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2471433.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)